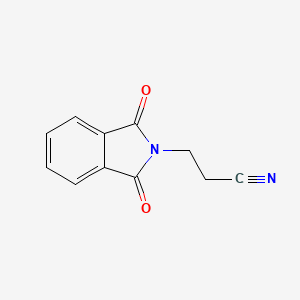

N-(2-Cyanoethyl)phthalimide

Vue d'ensemble

Description

Synthesis Analysis

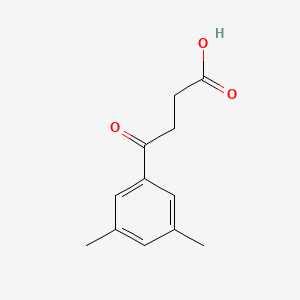

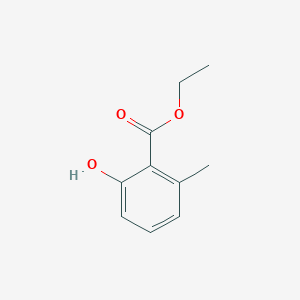

The synthesis of “N-(2-Cyanoethyl)phthalimide” involves a stirred solution of potassium phthalimide in DMF, to which 3-bromopropanenitrile is added. The mixture is then heated at 80°C for 3 hours. After completion, the reaction is quenched by the addition of water and extracted with ethyl acetate .Molecular Structure Analysis

The molecular formula of “N-(2-Cyanoethyl)phthalimide” is C11H8N2O2S. It has a molecular weight of 232.26 . The SMILES string representation is O=C1N(SCCC#N)C(=O)c2ccccc12 .Applications De Recherche Scientifique

-

Supramolecular Interactions in Crystals

- Phthalimides, including N-(2-Cyanoethyl)thio phthalimide, have been studied for their supramolecular interactions in crystals .

- The study involved detailed crystal structures and 1H-NMR characteristics of some alkylamine-phthalimides, including dendritic polyphthalimides .

- Some alkylamine phthalimides feature folded molecular geometries, which are attributed to n-π interactions among proximal amine-phthalimide sites .

- The study found that alkylamine phthalimide compounds with folded solid-state geometries feature solvent and temperature-dependent hypersensitive AA’BB’-AA’XX’ 1H-NMR line profiles, which are attributed to the n-π interactions .

-

Organic Materials

- Phthalimides, including N-(2-Cyanoethyl)thio phthalimide, are a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials .

- The specific methods of application or experimental procedures are not provided in the source .

- The outcomes or results of these studies are not specified in the source .

-

Emissive Materials

- 1,8-naphthalimide derivatives, which could potentially include N-(2-Cyanoethyl)thio phthalimide, have been studied as emissive materials .

- The study involved the use of these compounds in device configurations, acting as Hole Blocking Layer (HBL) and Electron Transport Layer (ETL) materials .

- The device showed a maximum Current Efficiency (CE) of 7.2 cd A −1 and brightness of 16,840 cd m −2 .

-

Lithium-ion Batteries

- Phthalimide derivatives, including N-(2-Cyanoethyl)thio phthalimide, have been studied as promising additives for functional electrolyte in lithium-ion batteries .

- The study involved computational screening comprising frontier orbital energy, binding energy, and redox potentials .

- The results showed that phthalimide derivatives are promising candidates as solid electrolyte interface (SEI)-forming additives on graphite anode in ethylene carbonate (EC), and propylene carbonate (PC), based electrolytes .

- Four phthalimide derivatives including 3-nitrophthalimide, N-chlorophthalimide, 3,4,5,6-tetrachlorophthalimide, and phthalimide itself, due to their higher anodic stability and also reduction potential compared to vinylene carbonate (VC), can be used as future alternatives of VC for lithium-ion batteries .

-

Organic Donor–Acceptor (D–A) π-Conjugated Materials

- Organic donor–acceptor (D–A) π-conjugated materials, which could potentially include N-(2-Cyanoethyl)thio phthalimide, have been used as active components in electronic devices .

- These materials have been exploited for numerous applications, including sensors, thin-film transistors, and photovoltaic cells .

- The key advantage of D–A compounds relates to the ability to tailor material properties such as electronic energy levels .

Orientations Futures

Phthalimides, including “N-(2-Cyanoethyl)phthalimide”, are frequently found in natural products, pharmaceuticals, and organic materials. The target-oriented synthesis of functionalized phthalimides has presented long-standing challenges to the synthetic community. The future directions in this field may involve developing new strategies for the construction of the phthalimide core beyond conventional routes .

Propriétés

IUPAC Name |

3-(1,3-dioxoisoindol-2-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c12-6-3-7-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOWMCWVRNEZLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326196 | |

| Record name | N-(2-Cyanoethyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Cyanoethyl)phthalimide | |

CAS RN |

3589-45-5 | |

| Record name | 3589-45-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Cyanoethyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-CYANOETHYL)PHTHALIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1296941.png)

![Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1296960.png)

![3H-Imidazo[4,5-b]pyridine, 4-oxide](/img/structure/B1296967.png)